

# Application Notes and Protocols for Dihydrozeatin Riboside-d3 in Plant Tissue Extraction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dihydrozeatin riboside-d3*

Cat. No.: *B15571500*

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## For Researchers, Scientists, and Drug Development Professionals

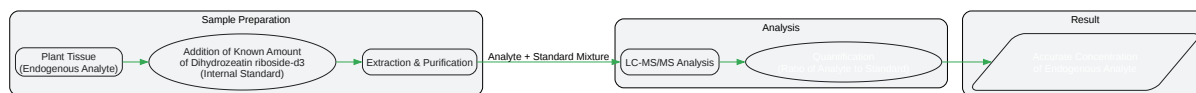
These application notes provide a comprehensive guide to the use of **Dihydrozeatin riboside-d3** (DHZR-d3) as an internal standard for the accurate quantification of cytokinins in plant tissue extracts. The protocols outlined below are intended for use by professionals in plant science, analytical chemistry, and drug development.

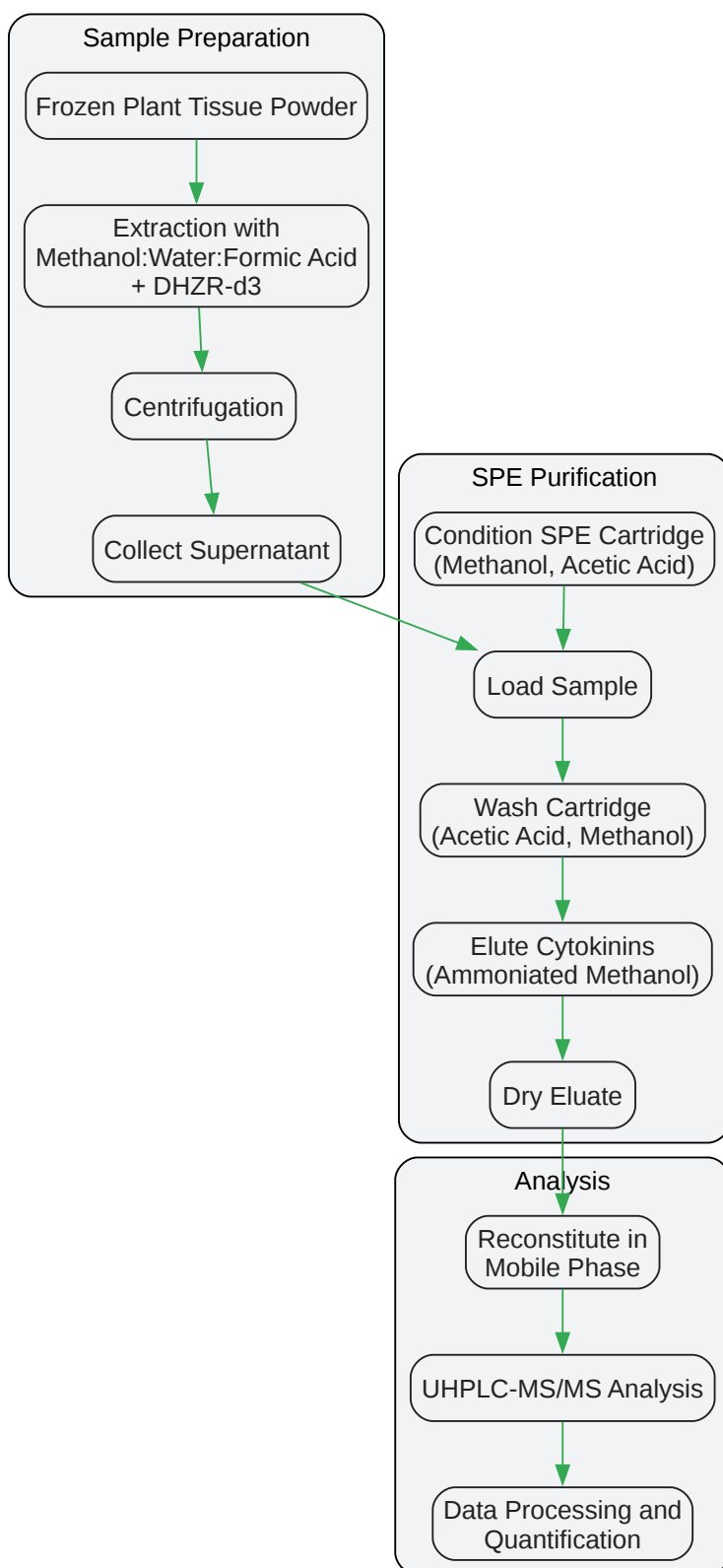
## Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological roles and for applications in agriculture and drug discovery. The isotope dilution method, employing stable isotope-labeled internal standards, is the gold standard for the precise quantification of phytohormones by mass spectrometry. **Dihydrozeatin riboside-d3**, a deuterated analog of DHZR, serves as an ideal internal standard for this purpose. When added to a sample at the beginning of the extraction procedure, it experiences the same processing and analytical variations as the endogenous analyte, allowing for accurate correction of analyte losses during sample preparation and ionization effects in the mass spectrometer.

## Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., **Dihydrozeatin riboside-d3**) to the sample matrix before any extraction or purification steps. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined, compensating for any losses during sample workup.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)